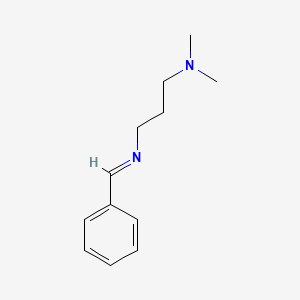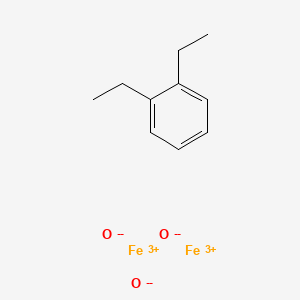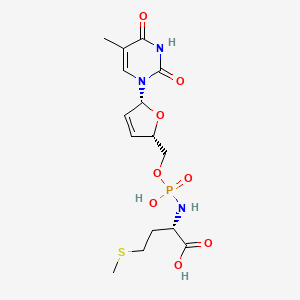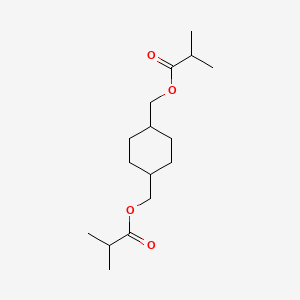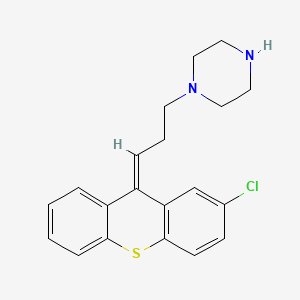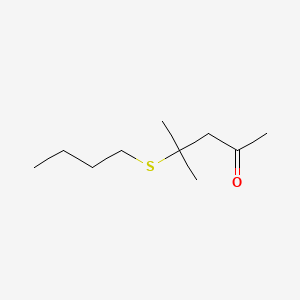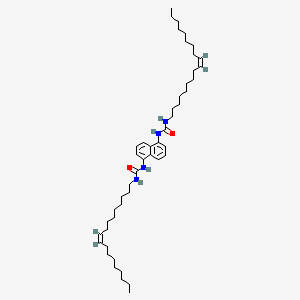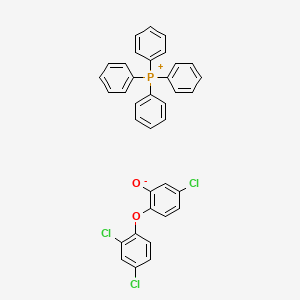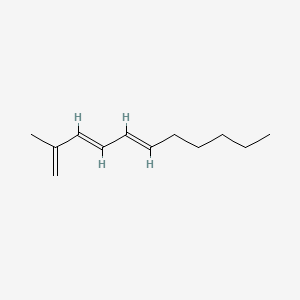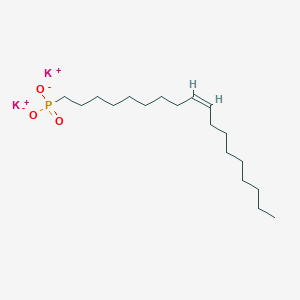
Potassium (Z)-9-octadecenyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (Z)-9-octadecenyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long-chain unsaturated hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium (Z)-9-octadecenyl phosphonate typically involves the reaction of (Z)-9-octadecenyl alcohol with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include steps for purification, such as distillation or crystallization, to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (Z)-9-octadecenyl phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions may target the unsaturated hydrocarbon chain, converting it to a saturated alkyl chain.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of saturated phosphonates.
Substitution: Formation of various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium (Z)-9-octadecenyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in bone-targeting drugs.
Industry: Utilized in the formulation of agricultural fertilizers and as a corrosion inhibitor in metal treatment processes
Mecanismo De Acción
The mechanism of action of potassium (Z)-9-octadecenyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby interfering with metabolic pathways .
Comparación Con Compuestos Similares
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Bisphosphonates: A class of drugs used to treat osteoporosis, characterized by the presence of two phosphonate groups attached to a central carbon atom
Uniqueness: Potassium (Z)-9-octadecenyl phosphonate is unique due to its combination of a long unsaturated hydrocarbon chain and a phosphonate group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike glyphosate, which is primarily used as an herbicide, this compound has broader applications in medicine and industry. Compared to bisphosphonates, it has a different mechanism of action and target applications .
Propiedades
Número CAS |
61392-13-0 |
|---|---|
Fórmula molecular |
C18H35K2O3P |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
dipotassium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
Clave InChI |
YVQWFJHQBZYRNN-XXAVUKJNSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
